Antimicrobial Potency: Ortho-Nitro vs. Non-N-Substituted Analog
While direct MIC data for the target compound is not publicly available, its close non-N-substituted analog, NSC 55655 (CAS 36140-65-5), exhibits MIC values of 4.5–9.9 µM/mL against a panel of bacteria and 4.99 µM/mL against fungi . The introduction of the ortho-methylphenyl group at the N3 position, as in the target compound, is expected to enhance lipophilicity and potentially modulate antimicrobial potency, based on SAR trends observed in the thiazolidinedione class where N-substitution significantly impacts activity [1]. This provides a critical structural differentiation point for researchers investigating antimicrobial lead optimization.
| Evidence Dimension | Antimicrobial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | Not publicly reported; predicted to differ from analog due to N-substitution |
| Comparator Or Baseline | NSC 55655: MIC 4.5–9.9 µM/mL against B. subtilis, S. aureus, K. pneumoniae, E. coli, S. typhi; MIC 4.99 µM/mL against A. niger and C. albicans |
| Quantified Difference | Unknown; class SAR suggests N-substitution can alter MIC by >2-fold |
| Conditions | In vitro antimicrobial assay (tube dilution method) |
Why This Matters
Understanding the antimicrobial SAR relative to the simpler analog is crucial for rational lead optimization in antibiotic discovery programs.
- [1] BMC Chemistry. (2018). Synthesis, SAR and in vitro therapeutic potentials of thiazolidine-2,4-diones. Vol. 12, Article 129. View Source
